灵芝酸A

科学研究应用

灵芝酸A 因其潜在的治疗应用而被广泛研究:

化学: 用作合成具有潜在药理活性的各种衍生物的前体。

生物学: 研究其在调节生物途径和对细胞过程的影响中的作用。

医学: 表现出抗肿瘤、抗炎和神经保护特性,使其成为药物开发的潜在候选者。

作用机制

灵芝酸A 通过多种分子靶点和途径发挥作用。它已被证明可以调节 p53-MDM2 途径,诱导肿瘤细胞凋亡。此外,它还调节多种信号通路,包括 MAP-K 通路,并激活免疫反应。 该化合物还通过抑制核因子-κB 的活性并减少促炎细胞因子的产生而表现出抗炎作用 .

生化分析

Biochemical Properties

Ganoderic acid A is a product of the mevalonate pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the p53-MDM2 pathway, which plays a crucial role in cell cycle regulation .

Cellular Effects

Ganoderic acid A has a profound impact on cellular processes. It exhibits a variety of biological properties, including anti-tumor, anti-inflammatory, anti-depressant, neuroprotection, anti-fibrosis, liver protection, and improvement of glucose and lipid metabolism . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ganoderic acid A exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis by regulating the p53 signaling pathway and may be involved in inhibiting the interaction of MDM2 and p53 by binding to MDM2 .

Dosage Effects in Animal Models

The effects of Ganoderic acid A vary with different dosages in animal models. For instance, it has been found to alleviate OVA-induced asthma in mice

Metabolic Pathways

Ganoderic acid A is involved in the mevalonate pathway, a key metabolic pathway for the biosynthesis of terpenoids . It interacts with enzymes such as acetyl-CoA acetyltransferase and 3-hydroxy-3-methylglutaryl CoA reductase .

准备方法

合成路线和反应条件: 灵芝酸A 的生物合成始于乙酰辅酶A,它在甲羟戊酸途径中经历一系列酶促反应。初始底物乙酰辅酶A 通过乙酰辅酶A 乙酰转移酶缩合生成 3-羟基-3-甲基戊二酰辅酶A,然后被 3-羟基-3-甲基戊二酰辅酶A 还原酶还原生成甲羟戊酸。 该途径涉及多个步骤和酶,最终导致this compound 的形成 .

工业生产方法: this compound 的工业生产通常涉及在受控条件下培养灵芝。生物工程技术,包括使用基因修饰菌株和优化培养基,已被用于提高this compound 的产量。 此外,人们还探索了在酿酒酵母等生物体中进行异源生产,以克服与灵芝相关的低产量和生长缓慢的挑战 .

化学反应分析

反应类型: 灵芝酸A 会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物以增强其生物活性或创造具有改善特性的衍生物至关重要。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取决于所需的衍生物,可以使用各种亲核试剂进行取代反应。

主要产物: 这些反应形成的主要产物包括this compound 的各种衍生物,它们可能表现出增强的生物活性或降低的毒性 .

相似化合物的比较

灵芝酸A 属于一类更大的三萜类化合物,称为灵芝酸,它们是羊毛甾醇的衍生物。类似的化合物包括灵芝酸B、灵芝酸C 和灵芝酸D。尽管这些化合物共享一个共同的生物合成途径和结构相似性,但this compound 由于其含量更高和生物活性得到充分证明而独一无二。 其结构中的特定修饰使其具有独特的药理特性 .

参考文献

属性

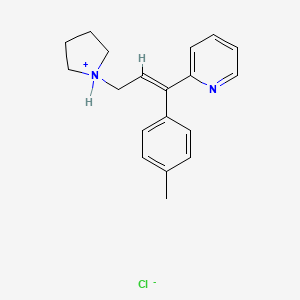

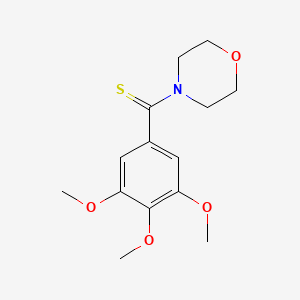

IUPAC Name |

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOKDAQBNHPJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

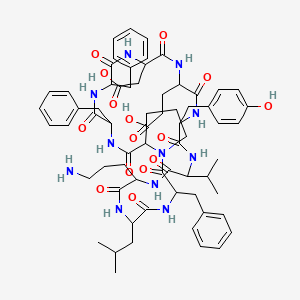

Molecular Formula |

C30H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81907-62-2 | |

| Record name | Ganoderic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ganoderic acid A (GAA) exert its anti-tumor effects?

A: GAA has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress invasion in various cancer cell lines. Several mechanisms have been proposed, including: * Inhibition of JAK-STAT3 signaling pathway: [, , ] This pathway is often dysregulated in cancer cells, contributing to uncontrolled growth and survival. * Induction of apoptosis: [, , ] GAA has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death. * Suppression of NF-κB pathway: [, ] The NF-κB pathway plays a role in inflammation and cell survival, and its inhibition can contribute to anti-tumor effects. * Modulation of Nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway: [] While Nrf2 is generally considered protective, its overactivation can promote cancer cell survival. GAA has been shown to modulate Nrf2 signaling, potentially inhibiting its pro-tumorigenic effects in certain contexts. * Enhancement of cytotoxicity of T cells: [] GAA might contribute to anti-tumor immunity by increasing the ability of T cells to kill cancer cells.

Q2: Does GAA have any effects on lipid metabolism?

A: Yes, studies in hyperlipidemic mice models suggest that GAA can: * Improve lipid profiles: [] GAA has been shown to reduce serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol. * Reduce lipid accumulation in the liver: [] GAA treatment has been linked to decreased lipid droplet buildup in the liver. * Alter gut microbiota composition: [] GAA supplementation has been associated with changes in the gut microbiome, which may contribute to its beneficial effects on lipid metabolism.

Q3: What is the role of the Axl/Pak1 signaling pathway in GAA-mediated effects?

A: Research suggests that GAA can activate the Axl/Pak1 signaling pathway in microglial cells. This activation leads to enhanced autophagy, a cellular process involved in the degradation and recycling of cellular components. [] In the context of Alzheimer's disease, this enhanced autophagy contributes to the clearance of amyloid-β (Aβ), a protein that accumulates in the brain and contributes to neurodegeneration. []

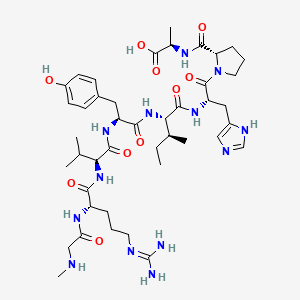

Q4: What is the molecular formula and weight of GAA?

A: The molecular formula of GAA is C30H48O5, and its molecular weight is 488.7 g/mol. []

Q5: What spectroscopic data is available for the structural characterization of GAA and other compounds found in Ganoderma lucidum?

A: Various spectroscopic techniques have been employed to elucidate the structure of GAA and related compounds. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: [, , , ] NMR provides detailed information about the hydrogen and carbon atoms in a molecule, aiding in structure determination. * Mass spectrometry (MS): [, , , ] MS helps determine the molecular weight and fragmentation patterns of a compound, providing further structural insights. * Fourier Transform Infrared (FT-IR) spectroscopy: [] FT-IR analyzes the vibrational modes of molecules, providing information about functional groups present in the compound.

Q6: Is there any information about the stability of GAA under various conditions?

A6: While specific studies focusing on GAA's stability under various conditions are limited in the provided research, it's a crucial aspect for its formulation and potential therapeutic applications. Further investigation into factors like temperature, pH, light exposure, and storage conditions would be beneficial to understand its stability profile.

Q7: Have computational methods been used to study GAA?

A: Yes, molecular docking studies have been employed to investigate how GAA interacts with potential target proteins. [, , ] These studies provide insights into the binding affinities and potential binding modes of GAA with target proteins, which can guide further research into its mechanism of action.

Q8: Has the SAR of GAA been investigated?

A: While the provided research doesn't delve into extensive SAR studies for GAA, one study explored modifications at the carboxyl group of GAA, synthesizing a series of amide derivatives. [] These derivatives exhibited varying anti-tumor activities, suggesting that modifications to the GAA structure can impact its potency. Further SAR studies would be valuable to optimize its therapeutic potential.

Q9: What strategies are being explored to improve the formulation and delivery of GAA?

A: One study investigated the use of a targeted nano-carrier system to improve the delivery and cytotoxicity of GAA. [] By conjugating GAA to a polymer functionalized with an antibody targeting the HER2 receptor, researchers aimed to enhance its delivery to breast cancer cells. This approach highlights the potential of nanotechnology in improving the therapeutic efficacy of GAA.

Q10: What are some historical milestones in GAA research?

A:

Structure elucidation: The structures of Ganoderic acid A and B, two novel lanostane-type bitter triterpenes from Ganoderma lucidum, were determined. [] * Discovery of biotransformation pathways: Researchers identified specific bacterial enzymes, such as glycosyltransferases from Bacillus subtilis, capable of modifying GAA through glycosylation. [, ] This finding opened avenues for generating novel GAA derivatives with potentially enhanced properties.* Elucidation of molecular mechanisms:* Studies began unraveling the molecular mechanisms underlying GAA's biological activities, including its interaction with specific signaling pathways like JAK-STAT3, NF-κB, and Axl/Pak1. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。